An In-depth Technical Guide to the Chemical Properties of Sodium t-Amyl Oxide
An In-depth Technical Guide to the Chemical Properties of Sodium t-Amyl Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium t-amyl oxide, also known as sodium tert-amylate or sodium 2-methyl-2-butoxide, is a strong, non-nucleophilic base with significant applications in organic synthesis. Its bulky tertiary structure and potent basicity make it a valuable reagent for deprotonation reactions where the introduction of a nucleophile is undesirable. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, tailored for professionals in research and drug development.
Core Chemical and Physical Properties
Sodium t-amyl oxide is typically a white to light tan, free-flowing powder that is highly sensitive to moisture and air.[1][2] It is more soluble in a range of organic solvents compared to its more common counterpart, sodium t-butoxide, enhancing its utility in various reaction media.[3][4]
Quantitative Data Summary
The key physical and chemical properties of sodium t-amyl oxide are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₁NaO | [5][6] |
| Molecular Weight | 110.13 g/mol | [5][6] |
| Appearance | White to light tan or orange-green powder/crystals | [7][8] |
| Melting Point | >200 °C | [1][5] |
| Boiling Point | 102 °C at 760 mmHg | [5] |
| Density | 0.904 g/mL at 25 °C | [1][5] |
| pKa of Conjugate Acid (t-Amyl Alcohol) | 18.54 | [9] |
| Flash Point | -21 °C | [1][5] |
| Water Solubility | Reacts violently | [5][10] |
Solubility
Sodium t-amyl oxide exhibits good solubility in a variety of aprotic organic solvents. This property is advantageous for creating homogeneous reaction mixtures.
| Solvent | Solubility | Reference(s) |
| Tetrahydrofuran (THF) | Soluble | [3] |
| Toluene | Soluble | [3] |
| Cyclohexane | Soluble | [3] |
| Hexane | Soluble | [3] |
| Diglyme | Soluble | [3] |
Reactivity and Applications
As a strong, sterically hindered base, sodium t-amyl oxide is primarily used in reactions requiring the abstraction of a proton without subsequent nucleophilic attack.
Basicity
With the conjugate acid, tert-amyl alcohol, having a pKa of approximately 18.54, sodium t-amyl oxide is a potent base capable of deprotonating a wide range of carbon and heteroatom acids.[9] Its basic strength is greater than that of primary and secondary alkoxides.[3][11]
Key Applications in Organic Synthesis
-
Deprotonation and Enolate Formation : It is effective for the generation of enolates from ketones, esters, and other carbonyl compounds for subsequent alkylation or other reactions.[1][12]
-
Elimination Reactions : Its bulky nature favors the formation of Hofmann elimination products from appropriate substrates.[3][11]
-
Catalysis : It serves as a catalyst in various base-catalyzed reactions and polymerization processes.[3][13]
-
Wittig Reactions : Sodium t-amyl oxide can be employed as the strong base required to deprotonate the phosphonium salt to form the phosphorus ylide.[2][4]
-
N-Cyanation of Amines : It is used as a base in the N-cyanation of secondary amines.[8]
Experimental Protocols
Synthesis of Sodium t-Amyl Oxide
The synthesis of sodium t-amyl oxide is typically achieved through the reaction of sodium metal with tert-amyl alcohol. The reaction is exothermic and requires an inert atmosphere to prevent the reaction of sodium with atmospheric moisture and oxygen.
Methodology:
-
Apparatus Setup : A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel is assembled.
-
Inert Atmosphere : The system is purged with dry nitrogen or argon.
-
Reagent Addition : An inert organic solvent (e.g., toluene, hexane) is added to the flask, followed by the addition of sodium metal dispersion or freshly cut sodium pieces.
-
Reaction Initiation : Tert-amyl alcohol is added dropwise from the dropping funnel to the stirred suspension of sodium metal in the inert solvent. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.
-
Reaction Completion : The mixture is heated to reflux until all the sodium metal has reacted, which is indicated by the cessation of hydrogen gas evolution and the formation of a clear or slightly hazy solution.
-
Isolation : The solvent and excess tert-amyl alcohol can be removed under reduced pressure to yield sodium t-amyl oxide as a solid powder. For many applications, the resulting solution of sodium t-amyl oxide is used directly.
A patented method describes accelerating the reaction by using a catalytic amount of a metal salt like titanium tetrachloride, which can reduce the reaction time significantly.[14]
Workflow for the Synthesis of Sodium t-Amyl Oxide
Caption: Workflow for the synthesis of sodium t-amyl oxide.
General Protocol for Alkylation of a Ketone
This protocol describes a general procedure for the α-alkylation of a ketone using sodium t-amyl oxide as the base.
Methodology:
-
Enolate Formation : To a stirred solution of sodium t-amyl oxide in an anhydrous aprotic solvent (e.g., THF, toluene) under an inert atmosphere, a solution of the ketone in the same solvent is added dropwise at a suitable temperature (often 0 °C or room temperature). The mixture is stirred for a period to ensure complete enolate formation.
-
Alkylation : The alkylating agent (e.g., an alkyl halide) is then added to the reaction mixture, and the reaction is allowed to proceed. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching : Upon completion, the reaction is quenched by the addition of a protic source, such as water or a saturated aqueous ammonium chloride solution.
-
Extraction and Purification : The product is extracted into an organic solvent, and the combined organic layers are washed, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by an appropriate method, such as distillation or column chromatography.
Logical Relationship in Ketone Alkylation
Caption: Logical flow of a ketone alkylation reaction.
Spectral Data
¹H NMR Spectroscopy
The proton NMR spectrum of the tert-amoxide anion is expected to show three signals corresponding to the methyl, methylene, and the other two methyl groups. Due to the electron-donating effect of the anionic oxygen, the signals are expected to be shifted upfield compared to tert-amyl alcohol.
-
-CH₂- : Quartet
-
-CH₃ (of ethyl group): Triplet
-
-(CH₃)₂ : Singlet
¹³C NMR Spectroscopy
The carbon NMR spectrum should display four distinct signals for the four non-equivalent carbon atoms in the tert-amoxide anion.
Infrared (IR) Spectroscopy
The IR spectrum of sodium t-amyl oxide would be characterized by the absence of the broad O-H stretching band (typically around 3300 cm⁻¹) seen in its parent alcohol. Strong C-H stretching bands would be observed below 3000 cm⁻¹. The C-O stretching frequency would also be a characteristic feature.
Safety and Handling
Sodium t-amyl oxide is a hazardous chemical and must be handled with appropriate safety precautions.
-
Flammability : It is a flammable solid and may self-heat, potentially catching fire.[7] It should be kept away from heat, sparks, and open flames.[5]
-
Reactivity with Water : It reacts violently with water, releasing flammable gases.[5][10] It is also sensitive to air and moisture, hydrolyzing to form sodium hydroxide and tert-amyl alcohol.[11]
-
Corrosivity : It causes severe skin burns and eye damage.[7]
-
Handling : All handling should be conducted in a well-ventilated area, preferably in a fume hood, under an inert atmosphere (e.g., nitrogen or argon).[5][11] Appropriate personal protective equipment (PPE), including safety goggles, face shield, and chemical-resistant gloves, must be worn.
-
Storage : Store in a tightly sealed container in a dry, cool, and well-ventilated place, away from incompatible materials such as water, acids, and oxidizing agents.[3][5]
Conclusion
Sodium t-amyl oxide is a powerful and versatile strong base with significant advantages in organic synthesis, particularly due to its high solubility in organic solvents and its non-nucleophilic, sterically hindered nature. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective use in research and development, contributing to the advancement of chemical synthesis and drug discovery.
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Sodium t-amyl oxide | C10H22NaO | CID 70700164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. brainly.com [brainly.com]
- 5. Wittig Reaction and Isomerization – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The observed and calculated 1H and 13C chemical shifts of tertiary amines and their N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 10. m.youtube.com [m.youtube.com]
- 11. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. CN1986508A - Tert-amyl alcohol sodium preparing process and molten sodium dispersant - Google Patents [patents.google.com]
